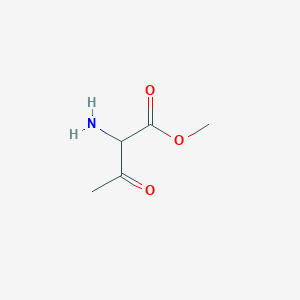

Methyl 2-amino-3-oxobutanoate

Descripción general

Descripción

Methyl 2-amino-3-oxobutanoate is an organic compound with the molecular formula C5H9NO3 It is a derivative of acetoacetic acid and contains both an amino group and a keto group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 2-amino-3-oxobutanoate can be synthesized through several methods. One common approach involves the reaction of methyl acetoacetate with ammonia or an amine under controlled conditions. The reaction typically proceeds as follows:

- Methyl acetoacetate is dissolved in a suitable solvent, such as ethanol.

- Ammonia or an amine is added to the solution.

- The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

- The product is then isolated by filtration or extraction and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable processes. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 2-amino-3-oxobutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding amino alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amino alcohols.

Substitution: Formation of N-substituted derivatives.

Aplicaciones Científicas De Investigación

Methyl 2-amino-3-oxobutanoate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocycles and pharmaceuticals.

Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.

Industry: The compound is used in the production of fine chemicals and as an intermediate in various chemical processes.

Mecanismo De Acción

The mechanism of action of methyl 2-amino-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. Additionally, its reactivity with nucleophiles and electrophiles allows it to participate in a wide range of biochemical reactions.

Comparación Con Compuestos Similares

Methyl 2-amino-3-oxobutanoate can be compared with other similar compounds, such as:

Ethyl 2-amino-3-oxobutanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Methyl 3-amino-2-oxobutanoate: The position of the amino and keto groups is reversed.

Methyl 2-amino-3-oxopentanoate: Contains an additional carbon in the chain.

Uniqueness: this compound is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and pharmaceutical research.

Actividad Biológica

Methyl 2-amino-3-oxobutanoate, also known as this compound hydrochloride, is an organic compound characterized by the presence of an amino group, a keto group, and a methyl ester. This unique structure allows it to serve as a versatile building block in organic synthesis, particularly in the development of bioactive molecules. This article explores the biological activity of this compound, focusing on its applications in pharmaceuticals and its potential therapeutic effects.

This compound has the molecular formula and a molecular weight of approximately 167.59 g/mol. The compound's synthesis typically involves several steps that utilize various organic reagents under controlled conditions. Techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to monitor reactions and purify products.

Applications in Organic Synthesis

The compound is instrumental in synthesizing heterocyclic compounds, which are critical for developing numerous pharmaceuticals. For example, it has been used to create derivatives such as 3-(bromoacetyl)coumarin, which possess significant biological activity. The versatility of this compound allows for the production of polyfunctionalized molecules, making it valuable in both academic research and industrial applications.

Antioxidant Activity

Recent studies have investigated the antioxidant properties of compounds derived from this compound. For instance, derivatives synthesized from this compound have shown promising results in DPPH radical scavenging assays, indicating their potential as antioxidants . The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases.

Antimicrobial Properties

The biological activity of this compound extends to its antimicrobial effects. Research indicates that certain derivatives exhibit significant antibacterial activity against both gram-positive and gram-negative bacteria . This property is particularly important for developing new antimicrobial agents in response to rising antibiotic resistance.

Enzyme Inhibition

Enzymatic assays have demonstrated that some derivatives can inhibit specific enzymes involved in metabolic pathways. For example, compounds derived from this compound have been shown to affect cholinesterase enzyme activity, suggesting potential applications in treating neurodegenerative diseases .

Case Studies

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant activity of various derivatives synthesized from this compound using DPPH assays. The results indicated that certain derivatives exhibited a dose-dependent increase in antioxidant capacity, with effective concentrations ranging from 62.5 to 1000 mg/mL .

Case Study 2: Antibacterial Activity

In another study, the antibacterial efficacy of synthesized derivatives was tested against standard bacterial strains. The results showed significant inhibition zones for specific compounds, highlighting their potential as novel antimicrobial agents .

Research Findings Summary

| Property | Findings |

|---|---|

| Antioxidant Activity | Promising DPPH radical scavenging ability in synthesized derivatives. |

| Antimicrobial Activity | Significant antibacterial effects against gram-positive and gram-negative bacteria. |

| Enzyme Inhibition | Potential inhibition of cholinesterase enzymes suggests applications in neurodegenerative disease treatment. |

Propiedades

IUPAC Name |

methyl 2-amino-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-3(7)4(6)5(8)9-2/h4H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJJKPDCCZFMOJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20476541 | |

| Record name | Methyl 2-amino-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68277-01-0 | |

| Record name | Methyl 2-amino-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.